molecular formula C26H24N2O3 B12496212 9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate

9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate

Cat. No.: B12496212
M. Wt: 412.5 g/mol
InChI Key: TYDUDYNHTCJBHI-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate is a complex organic compound that features a fluorenylmethyl group, an indole moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate typically involves multiple steps. One common approach is to start with the fluorenylmethyl chloroformate, which reacts with the appropriate indole derivative under basic conditions to form the desired carbamate. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can affect cellular pathways involved in cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate is unique due to the presence of both the fluorenylmethyl and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)

InChI Key

TYDUDYNHTCJBHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO

Origin of Product

United States

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